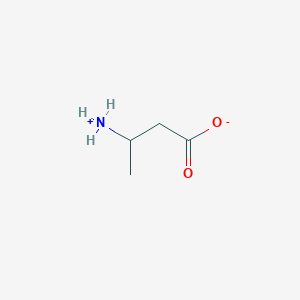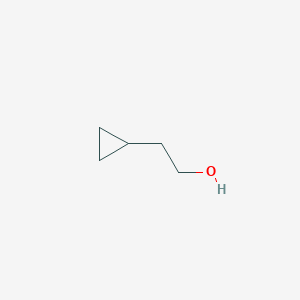
6-Aminonaphthalin-2-sulfonsäure
Übersicht
Beschreibung
Bacterial Degradation of 6-Aminonaphthalene-2-sulfonic Acid
A study on the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by bacterial communities revealed that a mixed culture isolated from river Elbe water could completely degrade this compound. The process involved mutualistic interaction between two Pseudomonas strains. One strain, BN6, initiated the conversion of 6A2NS into 5-aminosalicylate (5AS), which was then fully degraded by strain BN9. Interestingly, strain BN6 could also degrade other naphthalene-2-sulfonates with various substituents, producing corresponding salicylates .
Kinetic Analysis of Degradation
The kinetics of 6A2NS degradation by mixed cultures was analyzed in a continuous chemostat culture. The study found that the conversion of 6A2NS into 5AS was the rate-determining step. The Monod equation and an extended model considering interspecies transfer of 5AS were suitable for describing the relationship between biomass and substrate concentration. The study also took into account substrate consumption for endogenous metabolism .
Molecular Structure Analysis
The molecular structure of 6-aminonaphthalene-2-sulfonic acid and its derivatives has been explored through various studies. For instance, the orientation of the sulfonic group in related compounds was determined by conversion into dihydroxynaphthoic acid. Additionally, the structure of diaquasilver(I) 6-aminonaphthalene-1-sulfonate monohydrate was elucidated, showing that the 6-aminonaphthalene-1-sulfonate anion acts as a counter-ion and does not coordinate to the Ag+ ion .
Chemical Reactions and Physical Properties
The effects of the molecular structure of isomeric aminonaphthalene sulfonic acids on the EPR and optical spectra of copolymers with aniline were investigated. The study indicated that the molecular structure of the sulfonic acids influences the spin concentration and the shape of absorption bands in the UV-VIS spectra of the copolymers .
Microaerophilic Degradation
Degradation of 6-aminonaphthalene-2-sulfonic acid under microaerophilic conditions was achieved using a selected mixed bacterial culture (SMBC). The SMBC, comprising strains from Pseudomonas, Flavobacterium, Corynebacterium, and Bacillus, was able to completely degrade 6AN2SA, with the degradation process confirmed by various spectrophotometric analyses .
Unusual Coordination Behaviors
The coordination behaviors of salts of aminonaphthalene sulfonates with various metal cations were studied. The structures of these salts revealed unusual coordination patterns, such as direct coordination of the amine N atom to Ni in some cases. These studies provide insights into the complex interactions between metal cations and sulfonate anions .
Synthesis of Sulfoaminoglucitols
The synthesis of sulfoaminoglucitols related to aminonaphthalene sulfonic acids was described, and the crystal structure of one such compound was determined. The study provided information on the conformation and zwitterionic nature of these compounds, which may be relevant for understanding the behavior of aminonaphthalene sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Synthese von Azofarbstoffen
6-Aminonaphthalin-2-sulfonsäure wird bei der Synthese von Azofarbstoffen verwendet, die als Farbstoffe für Textilien, Leder und Lebensmittel eingesetzt werden. Zum Beispiel ist sie an der Herstellung von C.I. Acid Yellow 19 und C.I. Pigment Red 49 .
Analytische Chemie
Diese Verbindung wird mit Hilfe der Reversed-Phase-Hochleistungsflüssigkeitschromatographie (HPLC) analysiert, die für die Identifizierung und Quantifizierung von Substanzen in einer Mischung unerlässlich ist .
Verbesserung von Biomaterialien
Der Sulfonierungsprozess, bei dem Sulfonsäuregruppen in Moleküle eingeführt werden, kann die Eigenschaften von Biomaterialien verbessern. Die Sulfonierung dieser Verbindung wurde hinsichtlich ihres Potenzials zur Verbesserung von Hydrogelen, Gerüsten und Nanopartikeln untersucht, die in biomedizinischen Anwendungen eingesetzt werden .
Umweltbiologische Abbaubarkeit
Forschungen haben gezeigt, dass gemischte Bakterienkulturen this compound abbauen können, was auf ihre Rolle bei Umweltbioreinigungsmaßnahmen zur Zersetzung xenobiotischer Verbindungen hindeutet .
Nitratreduktase-Synthese
Sie wurde bei der Synthese von Nitratreduktase verwendet, einem Enzym, das eine entscheidende Rolle im Stickstoffkreislauf spielt, indem es Nitrat zu Nitrit reduziert .
Studien zur interspezifischen bakteriellen Interaktion
Studien zum Abbau dieser Verbindung haben interessante interspezifische Interaktionen zwischen Bakterien aufgezeigt, die Einblicke in die mikrobielle Ökologie und symbiotische Beziehungen liefern .
Wirkmechanismus
Target of Action
6-Aminonaphthalene-2-sulfonic acid, also known as 6-AMINO-2-NAPHTHALENESULFONIC ACID, is a compound that has been found to interact with Fibroblast Growth Factor 1 (FGF1) . FGF1 is a protein that plays a crucial role in cell growth, morphogenesis, tissue repair, tumor growth, and invasion .
Mode of Action
It’s known that these types of compounds are derived from naphthalene and substituted by an amino and sulfonic acid groups . They are useful precursors to dyes .
Biochemical Pathways
It’s known that aminonaphthalenesulfonic acids are compounds derived from naphthalene substituted by an amino and sulfonic acid groups . These compounds are colorless solids and are useful precursors to dyes .
Result of Action
It’s known that these types of compounds are useful precursors to dyes .
Action Environment
The action of 6-Aminonaphthalene-2-sulfonic acid can be influenced by environmental factors. For instance, studies have shown that two immobilized bacterial cultures with the ability to metabolize 6-Aminonaphthalene-2-sulfonic acid were investigated under suboptimal environmental growth conditions . The cultures were employed in continuously operated airlift loop-reactors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRCUIXRUXGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044743 | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93-00-5, 52365-47-6 | |
| Record name | 6-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broenner's acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Broenner's acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonic acid, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Aminonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminonaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K80BTS68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)

